

# Application Notes and Protocols for M435-1279

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## Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081

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## A Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**M435-1279** is a potent inhibitor of Ubiquitin-conjugating enzyme E2 T (UBE2T).<sup>[1][2][3]</sup> By inhibiting UBE2T, **M435-1279** prevents the degradation of Receptor for Activated C Kinase 1 (RACK1), which in turn suppresses the hyperactivation of the Wnt/ $\beta$ -catenin signaling pathway.<sup>[1][2]</sup> This compound is a valuable tool for studying the roles of UBE2T and the Wnt/ $\beta$ -catenin pathway in various cellular processes, including cancer progression. These application notes provide detailed protocols for the preparation of **M435-1279** stock solutions for both in vitro and in vivo studies.

## Data Presentation

The following table summarizes the key quantitative data for **M435-1279**.

Property	Value	Source
Molecular Weight	419.47 g/mol	
Purity	>98% (HPLC)	
CAS Number	1359431-16-5	
Molecular Formula	C18H17N3O5S2	
In Vitro Solubility	9 mg/mL in fresh DMSO (21.45 mM)	
50 mg/mL in DMSO with sonication (119.20 mM)		
In Vivo Solubility	≥ 2.08 mg/mL (4.96 mM) in 10% DMSO + 90% (20% SBE-β-CD in saline)	
Storage (Powder)	3 years at -20°C	
2 years at -20°C		
Storage (Stock Solution)	1 year at -80°C in solvent	
6 months at -80°C in solvent		
1 month at -20°C in solvent		

## Experimental Protocols

### 1. Preparation of **M435-1279** Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of **M435-1279** in dimethyl sulfoxide (DMSO).

Materials:

- **M435-1279** powder
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended for higher concentrations)
- Calibrated pipettes

#### Procedure:

- **Equilibrate Reagents:** Allow the **M435-1279** powder and DMSO to reach room temperature before use.
- **Weigh M435-1279:** Accurately weigh the desired amount of **M435-1279** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.195 mg of **M435-1279** (Molecular Weight: 419.47 g/mol ).
- **Dissolve in DMSO:** Add the appropriate volume of fresh DMSO to the **M435-1279** powder. Using the example above, add 1 mL of DMSO.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly. If necessary, use a sonicator to achieve complete dissolution, especially for higher concentrations. Visually inspect the solution to ensure there are no visible particles.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months to a year.

## 2. Preparation of **M435-1279** Formulation for In Vivo Use

Three different formulations for in vivo administration are presented below. The choice of vehicle will depend on the specific experimental design and animal model.

### Option A: Formulation with SBE- $\beta$ -CD

This formulation is suitable for achieving a clear solution for administration.

#### Materials:

- **M435-1279** DMSO stock solution (e.g., 20.8 mg/mL)
- 20% (w/v) SBE- $\beta$ -CD in saline
- Sterile tubes

Procedure:

- Prepare a 20% SBE- $\beta$ -CD solution in saline.
- To prepare a 1 mL working solution, add 100  $\mu$ L of a 20.8 mg/mL **M435-1279** DMSO stock solution to 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline.
- Mix the solution thoroughly until it is clear.

Option B: Formulation with PEG300 and Tween80

This formulation is an alternative for achieving a clear solution for administration.

Materials:

- **M435-1279** DMSO stock solution (e.g., 1.12 mg/mL)
- PEG300
- Tween80
- ddH<sub>2</sub>O (double-distilled water)
- Sterile tubes

Procedure:

- To prepare a 1 mL working solution, start with 50  $\mu$ L of a 1.12 mg/mL **M435-1279** DMSO stock solution.
- Add 400  $\mu$ L of PEG300 and mix until the solution is clear.
- Add 50  $\mu$ L of Tween80 and mix until the solution is clear.

- Add 500  $\mu$ L of ddH<sub>2</sub>O to bring the final volume to 1 mL.
- The mixed solution should be used immediately.

#### Option C: Formulation with Corn Oil

This formulation results in a suspension suitable for oral administration.

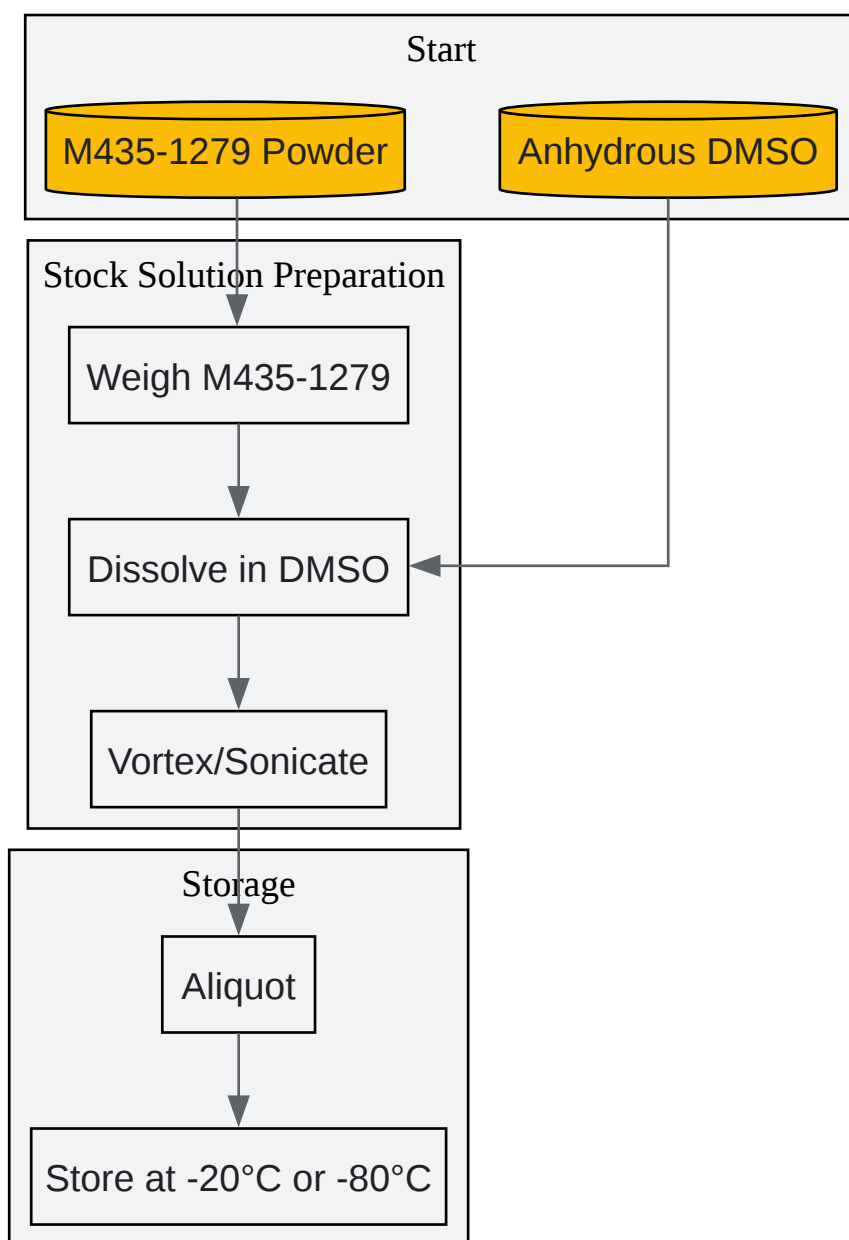
#### Materials:

- **M435-1279** DMSO stock solution (e.g., 1.12 mg/mL)
- Corn oil
- Sterile tubes

#### Procedure:

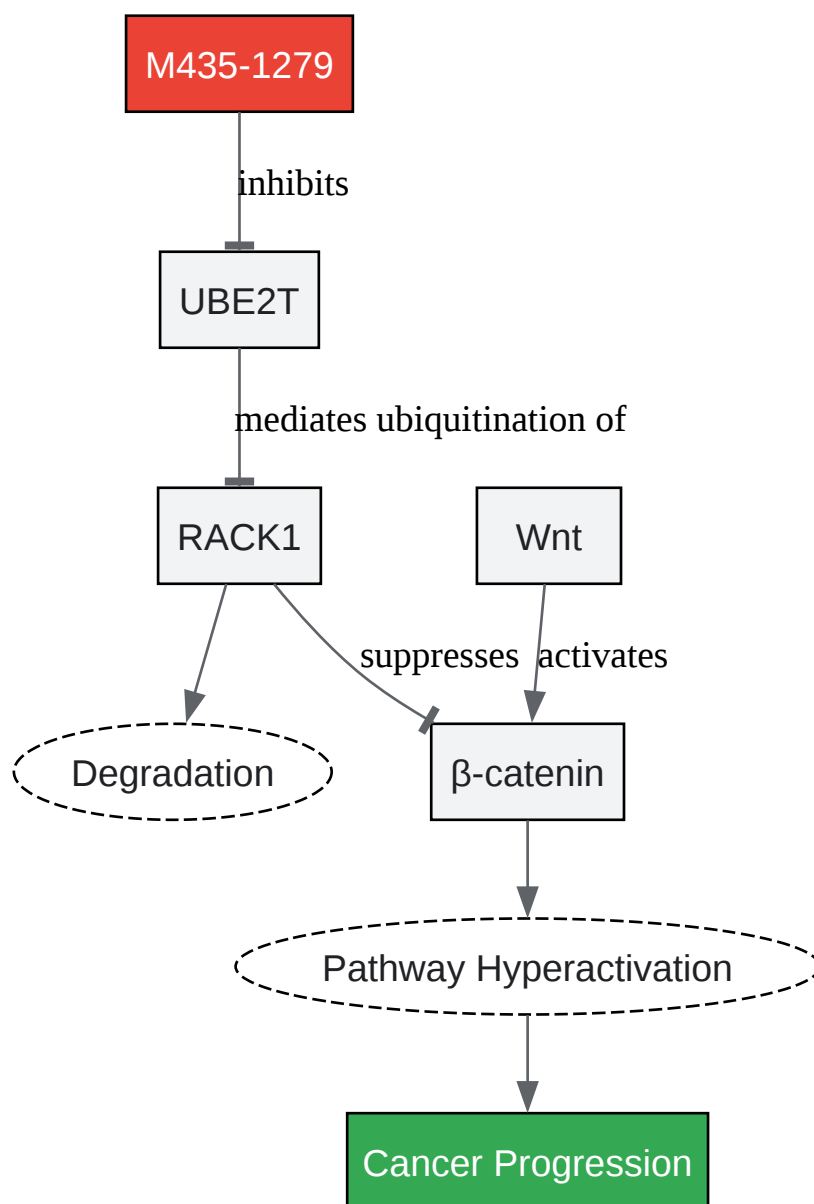
- To prepare a 1 mL working solution, add 50  $\mu$ L of a 1.12 mg/mL clear **M435-1279** DMSO stock solution to 950  $\mu$ L of corn oil.
- Mix the solution evenly.
- The mixed solution should be used immediately for optimal results.

## Visualizations



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Caption: Workflow for **M435-1279** Stock Solution Preparation.



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Caption: **M435-1279** Signaling Pathway.

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